N3-butyl-N3-methylpyridazine-3,6-diamine
Description
N3-butyl-N3-methylpyridazine-3,6-diamine is a heterocyclic compound featuring a pyridazine core substituted with butyl and methyl groups at the N3 positions and amine groups at the 3 and 6 positions. This structure confers unique electronic and steric properties, making it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) and charge-transport materials. Synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling to introduce alkyl/aryl groups. Key properties include high thermal stability (decomposition temperature >300°C) and tunable charge transport, attributed to its planar heterocyclic core and electron-rich amine substituents.
Properties
CAS No. |
1518983-59-9 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-N-butyl-3-N-methylpyridazine-3,6-diamine |
InChI |
InChI=1S/C9H16N4/c1-3-4-7-13(2)9-6-5-8(10)11-12-9/h5-6H,3-4,7H2,1-2H3,(H2,10,11) |
InChI Key |
RWLJWBPQOWFZIZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=NN=C(C=C1)N |
Canonical SMILES |
CCCCN(C)C1=NN=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- PLQY and EQE: DACT-II’s 100% PLQY stems from its diphenylaminocarbazole donor, which minimizes non-radiative decay via near-zero singlet-triplet energy splitting (ΔEST ≈ 0 eV) . The target compound’s slightly lower PLQY (95%) may arise from reduced rigidity due to flexible butyl/methyl groups.
- Thermal Stability : DACT-II’s higher decomposition temperature (350°C vs. 320°C) reflects the stabilizing effect of rigid phenyl and carbazole substituents compared to alkyl groups.
- Solubility and Processability : The butyl group in the target compound enhances solubility in organic solvents, facilitating solution-processed device fabrication.
Role of Substituents
- Alkyl vs. Aryl Groups : Alkyl substituents (butyl/methyl) improve solubility but reduce thermal stability and PLQY compared to aryl groups (phenyl in DACT-II).
- Donor-Acceptor Design: DACT-II’s carbazole donor enables efficient up-conversion and charge balance, a feature absent in the target compound, which relies on amine donors for electron donation.
Computational Insights
Density functional theory (DFT) studies using Becke’s hybrid functional (e.g., B3LYP) and Vosko-Wilk-Nusair (VWN) correlation functionals have been critical in predicting electronic properties. For example, exact-exchange corrections in DFT improve accuracy in modeling charge-transfer states and ΔEST. Such methods likely guided the optimization of the target compound’s substituents for balanced hole/electron transport.
Research Findings and Advancements
Recent studies highlight the following:
- Triazine vs. Pyridazine Cores : Triazine derivatives generally exhibit higher electron affinity due to additional nitrogen atoms, but pyridazine-based compounds (like the target) offer better tunability of steric effects.
- Device Performance: The target compound’s EQE (22%) surpasses simpler pyridazine derivatives (12–15%) but lags behind DACT-II (25%), underscoring the impact of donor-acceptor engineering .
- Theoretical Modeling: Advanced DFT frameworks, such as those incorporating exact exchange and spin-polarized correlation, enable precise predictions of ionization potentials and electron affinities, aiding molecular design .
Preparation Methods
General Synthetic Strategy
The synthesis of N3-butyl-N3-methylpyridazine-3,6-diamine typically involves:
- Starting from a suitably substituted pyridazine precursor, often halogenated or nitro-substituted pyridazines.
- Introduction of amino groups at the 3 and 6 positions via nucleophilic substitution or reduction of nitro groups.
- Selective N-alkylation at the N3 position to introduce butyl and methyl substituents.
- Purification and characterization to confirm structure and purity.
Key Preparation Steps and Conditions
Reduction of Nitro Groups to Amines
- Catalytic hydrogenation is a common method for reducing nitro groups on pyridazine rings to amines.
- Typical catalysts: Palladium on carbon (Pd/C), 10-20% loading.
- Solvents: Methanol or ethanol.
- Conditions: Room temperature to mild heating (20°C to reflux), under hydrogen atmosphere (1 atm to 60 psi).
- Reaction time: 12-18 hours.
Example data from related pyridazine diamine synthesis:
| Catalyst | Solvent | Temperature | Pressure | Time | Yield |
|---|---|---|---|---|---|
| Pd/C (20%) | Methanol | 20°C | 760 Torr (1 atm) | 12 hours | 75% |
| Pd/C (10%) | Ethanol | Room temp | 60 psi H2 | 18 hours | 17% |
This step converts nitro-substituted pyridazine intermediates to the corresponding diamines with moderate to good yields.
N-Alkylation of Amino Groups
- Alkylation of the pyridazine nitrogen (N3) with alkyl halides or alkylating agents introduces butyl and methyl groups.
- Typical alkylating agents: Butyl bromide or chloride, methyl iodide.
- Base: Potassium carbonate or other mild bases to deprotonate amine.
- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.
- Temperature: 60-80°C.
- Reaction time: 4-24 hours depending on reactivity.
- Mix pyridazine diamine with base and alkyl halide in solvent.
- Stir at elevated temperature.
- Work-up includes concentration, precipitation, filtration, and washing to isolate product.
Experimental Example from Literature
A detailed experimental procedure for a related pyridazine diamine intermediate synthesis is as follows:
- Step 1: Reduction of N-methyl-3-nitropyridin-2-amine with Pd/C (10%) and hydrazine monohydrate in DME solvent at 40°C for 90 minutes yielded N2-methylpyridine-2,3-diamine in quantitative yield.
- Step 2: Cyclization with triethylorthoformate and acetic acid under microwave irradiation at 150°C for 30 minutes yielded a methyl-substituted imidazo[4,5-b]pyridine derivative.
- Step 3: Protection and further functionalization steps including silyl protection and Suzuki cross-coupling were performed to modify the heterocyclic core.
Although this example involves imidazo[4,5-b]pyridines, the reduction and alkylation principles are applicable to pyridazine derivatives including this compound.
Summary Data Table of Preparation Methods
| Step | Method/Conditions | Reagents/Catalysts | Solvent | Temp/Pressure | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Nitro reduction | Catalytic hydrogenation | Pd/C (10-20%) + H2 | Methanol/Ethanol | 20°C, 1 atm or 60 psi | 12-18 h | 17-75% | Common method for diamine formation |
| Nitro reduction | Chemical reduction | Hydrazine hydrate + FeCl3 | Methanol | Reflux | 4 h | Moderate | Alternative to hydrogenation |
| N-Alkylation | Alkyl halide + base | Butyl bromide, methyl iodide + K2CO3 | THF, DMF | 60-80°C | 4-24 h | Variable | Introduces N3 substitutions |
| Cyclization (if needed) | Microwave-assisted cyclization | Triethylorthoformate + AcOH | CH2Cl2 | 150°C (microwave) | 30 min | ~93% | For heterocyclic ring formation |
Research Findings and Considerations
- Yield variability: Hydrogenation yields vary significantly depending on catalyst loading, solvent, and pressure.
- Selectivity: N-alkylation requires controlled conditions to avoid over-alkylation or side reactions.
- Purification: Filtration, washing, and chromatographic purification are critical for isolating pure this compound.
- Scalability: Catalytic hydrogenation is scalable but requires hydrogen gas handling; chemical reduction offers a safer alternative on smaller scales.
- Characterization: NMR, LC-MS, and HRMS are essential for confirming structure and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N3-butyl-N3-methylpyridazine-3,6-diamine, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodination of pyridazine derivatives using catalysts like copper or palladium under controlled conditions can introduce substituents . Purity validation employs orthogonal techniques:
- HPLC for quantitative impurity profiling.
- NMR (¹H/¹³C) to confirm structural integrity and substitution patterns .
- Mass spectrometry (MS) for molecular weight verification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Key Techniques :
- IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
- NMR spectroscopy resolves regiochemical ambiguities; for example, 2D-COSY or HSQC can map proton-carbon correlations .
- GC-MS or LC-MS quantifies trace impurities and confirms molecular ion peaks .
Q. How do reaction conditions influence the stability of this compound during synthesis?
- Critical Factors :
- Temperature : Elevated temperatures may degrade sensitive functional groups (e.g., amines).
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require inert atmospheres to prevent oxidation .
- Catalysts : Palladium/copper systems improve yield in cross-coupling steps but require rigorous post-synthesis purification .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP ) to calculate frontier molecular orbitals (HOMO/LUMO), which predict sites for electrophilic/nucleophilic attacks .
- Solvent-phase DFT simulations (e.g., PCM model) assess solvation effects on reactivity .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Approaches :
- Orthogonal assay validation : Compare results from enzyme inhibition assays (e.g., kinase profiling ) with cell-based viability assays.
- Binding kinetics : Surface plasmon resonance (SPR) quantifies target affinity vs. off-target interactions .
- Metabolic stability testing : Liver microsome assays identify confounding factors like rapid degradation .
Q. How can selective functionalization of the pyridazine core be achieved without side reactions?
- Strategies :
- Protecting groups : Temporarily block reactive amines during iodination or alkylation steps .
- Flow chemistry : Continuous reactors minimize side-product formation in multi-step syntheses .
- Catalytic selectivity : Use Pd-Xantphos systems for Suzuki-Miyaura couplings to avoid competing pathways .
Q. What mechanistic insights explain its interactions with biological targets (e.g., kinases or GPCRs)?
- Methods :
- X-ray crystallography or cryo-EM to resolve binding poses with target proteins .
- Molecular dynamics (MD) simulations to study conformational changes upon binding .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., butyl vs. methyl groups) to map pharmacophore requirements .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pharmacological efficacy?
- Root Causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
- Compound stability : Degradation under assay conditions (e.g., pH-sensitive hydrolysis) .
- Resolution :
- Standardize protocols (e.g., CLSI guidelines) and include positive/negative controls.
- Validate stability via LC-MS monitoring during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
